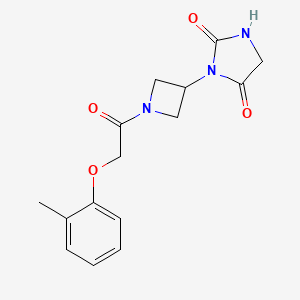
3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Azetidine intermediate, o-tolyloxyacetyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: o-Tolyloxyacetylated azetidine
Step 3: Formation of Imidazolidine-2,4-dione Core
Reactants: o-Tolyloxyacetylated azetidine, urea derivative
Conditions: Heating under reflux in a suitable solvent (e.g., ethanol)
Product: 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols. The imidazolidine-2,4-dione core can be introduced via condensation reactions with urea derivatives.
-
Step 1: Synthesis of Azetidine Ring
Reactants: β-amino alcohol, suitable cyclizing agent (e.g., tosyl chloride)
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: Azetidine intermediate
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the o-tolyloxy group, leading to the formation of corresponding quinones.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
-
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Reagents: Reducing agents like lithium aluminum hydride
Conditions: Anhydrous conditions
-
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent like acetonitrile, mild heating
Major Products
Oxidation Products: Quinones and related compounds
Reduction Products: Imidazolidine derivatives
Substitution Products: Azetidine derivatives with various substituents
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is investigated for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final products.
Mechanism of Action
The mechanism of action of 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring and imidazolidine-2,4-dione core can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(2-(p-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(m-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- 3-(1-(2-(Phenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to the ortho-substitution on the tolyloxy group. This substitution can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
3-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-4-2-3-5-12(10)22-9-14(20)17-7-11(8-17)18-13(19)6-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGADCNPXYAXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2787315.png)

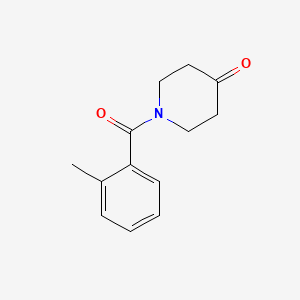
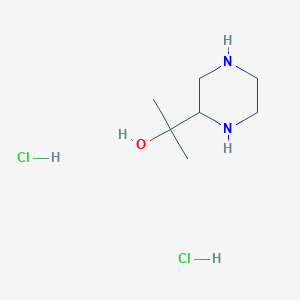
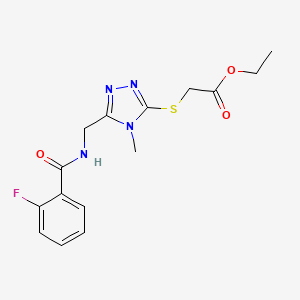
![N-methyl-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2787323.png)
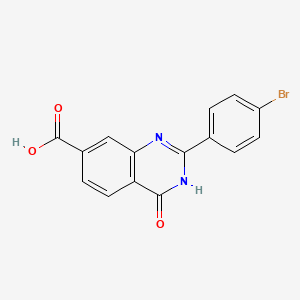
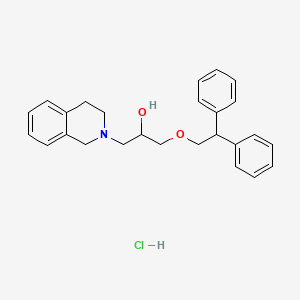
![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2787328.png)

![N-{2-[(2-carbamoylethyl)carbamoyl]phenyl}-6-chloropyridine-2-carboxamide](/img/structure/B2787332.png)
![N-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2787333.png)

